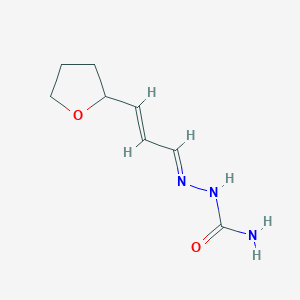
N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide is a synthetic organic compound characterized by a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a cyclobutanecarboxamide moiety at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between benzaldehyde derivatives and urea or thiourea in the presence of a base such as sodium ethoxide.
Substitution at Positions 4 and 6: Phenyl groups are introduced at positions 4 and 6 of the pyrimidine ring via Friedel-Crafts acylation using phenylacetyl chloride and aluminum chloride as a catalyst.
Cyclobutanecarboxamide Introduction: The cyclobutanecarboxamide moiety is attached through an amide coupling reaction, typically using cyclobutanecarboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an inhibitor of protein kinases, which are enzymes involved in cell signaling pathways. This makes it a candidate for the development of new therapeutic agents targeting diseases such as cancer.
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the activity of Aurora kinase A, a protein involved in cell division, thereby inducing apoptosis in cancer cells .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide involves the inhibition of protein kinases, particularly Aurora kinase A. This inhibition disrupts the cell cycle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of target proteins .
類似化合物との比較
Similar Compounds
4,6-diphenylpyrimidin-2-amine: Similar structure but lacks the cyclobutanecarboxamide moiety.
N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide: Another pyrimidine derivative with anticancer properties.
Uniqueness
N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide moiety, which enhances its binding affinity and specificity for protein kinases. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potent biological activity.
特性
CAS番号 |
820961-73-7 |
|---|---|
分子式 |
C21H19N3O |
分子量 |
329.4 g/mol |
IUPAC名 |
N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C21H19N3O/c25-20(17-12-7-13-17)24-21-22-18(15-8-3-1-4-9-15)14-19(23-21)16-10-5-2-6-11-16/h1-6,8-11,14,17H,7,12-13H2,(H,22,23,24,25) |
InChIキー |
FCILSIOUGDWQSA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)






![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)

![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)
